molecular formula C16H24O2 B3055293 2-Hydroxy-5-nonylbenzaldehyde CAS No. 63753-10-6

2-Hydroxy-5-nonylbenzaldehyde

Cat. No. B3055293
CAS RN: 63753-10-6
M. Wt: 248.36 g/mol
InChI Key: JYWIGMQDJSGOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05856583

Procedure details

A 2-liter round-bottomed flask was charged with magnesium (12 g, 0.49 mol), methanol (285 ml), toluene (120 ml) and magnesium methoxide (10 ml solution of 7.4% by weight magnesium methoxide in methanol). The reaction mixture was heated to reflux and the magnesium dissolved. Para-nonyl phenol (112.4 g) was added in one portion to the reaction mixture. The flask was then rigged for a fractional vacuum distillation and an azeotrope of methanol/toluene was distilled off to an internal temperature of 70° C. at a pressure of 350 mm Hg. Glacial acetic acid (28.5 ml, 0.5 mole) was added to the reaction mixture over a 1 hour period while maintaining the reaction temperature at 70° C. and the pressure at 350 mm Hg. When the addition of glacial acetic acid was complete, pyridine (79 ml) and toluene (250 ml) were added. An azeotrope of methanol and toluene was distilled at pot temperature of 100° C. The reaction mixture was then cooled to 95° C. and solid paraformaldehyde (46 g, a commercial sample containing 5-7% by weight water) was added over a 45 minute period. The reaction mixture was maintained at a temperature of 95°-100° C. during the addition of paraformaldehyde and volatile reaction by-products were continually removed by distillation. When the paraformaldehyde addition was complete, the reaction temperature was maintained at 95°-100° C. for an additional 2 hours. Sulphuric acid (300 ml, 10% w/w) was added to the reaction mixture, which was then stirred for 1 hour. After phase separation, the organic phase was washed twice with 200 ml portions of water. The washed organic phase was then separated, dried and rendered free of the solvent to yield crude 5-nonyl salicylaldehyde. A 78% yield was obtained.
Quantity
28.5 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
285 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
112.4 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
79 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][O-:3].[Mg+2].C[O-].[CH2:7]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>C1(C)C=CC=CC=1.N1C=CC=CC=1.C(O)(=O)C.CO>[CH2:7]([C:16]1[CH:17]=[C:18]([CH:2]=[O:3])[C:19]([OH:22])=[CH:20][CH:21]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
28.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
reactant
Smiles
C[O-].[Mg+2].C[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
285 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
112.4 g
Type
reactant
Smiles
C(CCCCCCCC)C1=CC=C(C=C1)O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
79 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
The flask was then rigged for a fractional vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
an azeotrope of methanol/toluene was distilled off to an internal temperature of 70° C. at a pressure of 350 mm Hg
DISTILLATION
Type
DISTILLATION
Details
An azeotrope of methanol and toluene was distilled at pot temperature of 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 95° C.
ADDITION
Type
ADDITION
Details
solid paraformaldehyde (46 g, a commercial sample containing 5-7% by weight water)
ADDITION
Type
ADDITION
Details
was added over a 45 minute period
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at a temperature of 95°-100° C. during the addition of paraformaldehyde and volatile reaction by-products
CUSTOM
Type
CUSTOM
Details
were continually removed by distillation
ADDITION
Type
ADDITION
Details
When the paraformaldehyde addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained at 95°-100° C. for an additional 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Sulphuric acid (300 ml, 10% w/w) was added to the reaction mixture, which
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic phase was washed twice with 200 ml portions of water
CUSTOM
Type
CUSTOM
Details
The washed organic phase was then separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCC)C1=CC=C(C(C=O)=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.